molecular formula C8H18O3 B104153 Trimethyl orthovalerate CAS No. 13820-09-2

Trimethyl orthovalerate

Cat. No. B104153
CAS RN: 13820-09-2
M. Wt: 162.23 g/mol
InChI Key: XUXVVQKJULMMKX-UHFFFAOYSA-N
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Description

Trimethyl orthovalerate, also known as trimethyl pentanoate, is a chemical compound that is part of the orthoester family. Orthoesters are a group of compounds characterized by the presence of three alkoxy groups attached to the same carbon atom. Trimethyl orthovalerate is not directly mentioned in the provided papers, but its properties and reactions can be inferred from studies on similar compounds, such as trimethyl orthoacetate and trimethyl orthochloroacetate.

Synthesis Analysis

The synthesis of compounds related to trimethyl orthovalerate often involves transesterification reactions. For instance, viscous poly(ortho-ester)s (POEs) have been synthesized by a transesterification reaction between a substituted orthoacetate and a triol . Although trimethyl orthovalerate itself is not synthesized in this study, the methodology could potentially be applied to its synthesis by choosing appropriate reactants.

Molecular Structure Analysis

The molecular structure of trimethyl orthovalerate would consist of a central carbon atom bonded to three methoxy groups (-OCH3) and a pentanoate group (-C5H11). The structure of related compounds, such as trimethyltin(IV) coordination polymers, has been elucidated using techniques like NMR spectroscopy and X-ray crystallography . These methods could similarly be used to analyze the structure of trimethyl orthovalerate.

Chemical Reactions Analysis

Trimethyl orthovalerate would likely undergo similar reactions to other trimethyl orthoesters. For example, trimethyl orthoformate has been used as a methyl radical source in nickel/photoredox-catalyzed methylation of (hetero)aryl chlorides . The trimethyl lock mechanism, which involves a rapid lactonization reaction, is another example of a chemical reaction involving trimethyl compounds . These reactions provide insight into the types of chemical transformations that trimethyl orthovalerate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethyl orthovalerate can be inferred from experimental and theoretical studies on similar compounds. For example, the gas-phase elimination kinetics of trimethyl orthovalerate have been studied, providing information on its thermal stability and reaction rates . The compound's hydrophobicity and viscosity would also be important physical properties, as seen in the study of POEs, where the hydrophobicity and viscosity of the polymer were modified by changing the triol component .

Scientific Research Applications

1. Gas-Phase Elimination Kinetics

Trimethyl orthovalerate has been studied for its gas-phase elimination kinetics. Researchers found that its reactions are unimolecular and follow a first-order rate law, with theoretical calculations suggesting a molecular concerted nonsynchronous mechanism as the rate-determining step (Márquez et al., 2010).

2. Transesterification Catalyst

It has been used in the synthesis of tributyl orthovalerate by transesterification, employing iodine as a catalyst. This process demonstrated good catalysis effect and post-processing purification method, achieving high conversion rates and product purity (Hu Jin-gang, 2008).

3. Synthesis and Spectral-Luminescent Properties

Trimethyl orthovalerate has been utilized in the synthesis of 2-Aryl-5-butyl-1,3,4-oxadiazoles, with studies revealing the effects of electron-donating substituents in the aryl fragment and solvent polarity on their spectral-luminescent properties (Mikhailov et al., 2020).

4. Claisen Ortho Ester Rearrangement

Researchers have explored the use of trimethyl orthovalerate in Claisen ortho ester rearrangement for the preparation of various chemical compounds, such as 2-substituted acrylates and α-methylene-γ-butyrolactones (Raucher et al., 1979).

5. Multifunctional Molecular Tool

Trimethyl orthovalerate-based systems, known as Trimethyl locks, have been investigated for their potential as drug delivery systems, cellular imaging tools, and smart stimuli-responsive materials, owing to their increased lactonization reactivity and versatile chemical adaptability (Okoh et al., 2018).

6. Latent Fluorophore

A novel class of latent fluorophores based on the trimethyl lock has been developed, offering advantages over traditional fluorophores and pro-fluorophores. These are stable in biological environments but rapidly yield detectable signals upon specific triggers (Chandran et al., 2005).

7. Enantioselective Iridium-Catalyzed Allylation

Trimethyl orthovalerate has been employed in iridium-catalyzed enantioselective allylation reactions, demonstrating its utility as a surrogate for silyl ketene acetals and silyl enol ethers in preparing various chemical compounds (Sempere et al., 2018).

Safety And Hazards

Trimethyl orthovalerate is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

1,1,1-trimethoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXVVQKJULMMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065654
Record name Pentane, 1,1,1-trimethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl orthovalerate

CAS RN

13820-09-2
Record name Trimethyl orthovalerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13820-09-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl orthovalerate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1,1,1-trimethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentane, 1,1,1-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trimethoxypentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.073
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Record name TRIMETHYL ORTHOVALERATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
E Marquez, RM Domínguez, JR Mora… - The Journal of …, 2010 - ACS Publications
… for trimethyl orthovalerate, whereas breaking of C3−O4 is more advanced in the case of trimethyl orthovalerate. … orthochloroacetate as compared with trimethyl orthovalerate. For both …
Number of citations: 17 pubs.acs.org
I Ute - apps.dtic.mil
… in preventing filter icing when fuel temperatures are reduced to -65CF, including 2, 2-diineUioxy|'ropane, trimethyl orthoformate, trimethyl orthoacetate, and trimethyl orthovalerate. …
Number of citations: 4 apps.dtic.mil
RJ McCaully, WF Olds, PA Reiman, AD LITTLE… - 1961 - apps.dtic.mil
… in preventing filter icing when fuel temperatures are reduced to -65CF, including 2, 2-diineUioxy|'ropane, trimethyl orthoformate, trimethyl orthoacetate, and trimethyl orthovalerate. …
Number of citations: 0 apps.dtic.mil
KB Wiberg, EJ Martin, RR Squires - The Journal of Organic …, 1985 - ACS Publications
… Trimethyl orthoacetate and trimethyl orthovalerate were commercial samples (Kodak). The … The procedure was ineffective with trimethyl orthovalerate which could only be adequately …
Number of citations: 11 pubs.acs.org
IE Mikhailov, YM Artyushkina, GA Dushenko… - Russian Journal of …, 2020 - Springer
… 2-Aryl-5-butyl-1,3,4-oxadiazoles have been obtained in 59–85% yield via refluxing of equimolar amounts of a benzoic acid hydrazide with trimethyl orthovalerate in o-xylene. The effects …
Number of citations: 3 link.springer.com
N Kornblum, WJ Kelly, MM Kestner - The Journal of Organic …, 1985 - ACS Publications
… Trimethyl orthoacetate and trimethyl orthovalerate were commercial samples (Kodak). The … The procedure was ineffective with trimethyl orthovalerate which could only be adequately …
Number of citations: 15 pubs.acs.org
E Masumoto, H Nagabuchi, N Kashige… - … journal for reviews …, 2019 - scholar.archive.org
… Based on this result, we carried out the reactions of 3 with orthoesters such as trimethyl orthopropionate, trimethyl orthobutyrate, trimethyl orthovalerate, and trimethyl orthobenzoate. …
Number of citations: 1 scholar.archive.org
SP Schröder, L Wu, M Artola, T Hansen… - Journal of the …, 2018 - ACS Publications
… Thus, reaction of 13a,b with trimethyl orthovalerate followed by oxidation and deprotection furnished 2-butyl-1H-imidazole 7 via 16a,b and 17. Utilizing tetrabenzyl myo-diaminocyclitol (…
Number of citations: 20 pubs.acs.org
T Okamura, Y Kurogi, K Hashimoto, H Nishikawa… - Bioorganic & medicinal …, 2004 - Elsevier
… Iminoesterification of various aromatic or heterocyclic amines 7a–c were accomplished by condensation of trimethyl orthovalerate under the three different conditions, as shown in Table …
Number of citations: 41 www.sciencedirect.com
JL Huppatz, JN Phillips - Zeitschrift für Naturforschung C, 1984 - degruyter.com
… acrylic acid derivatives were prepared by reacting ethoxyethyl cyanoacetate with triethyl orthoacetate, triethyl orthopropionate, trimethyl orthobutyrate and trimethyl orthovalerate, …
Number of citations: 23 www.degruyter.com

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